molecular formula C27H42O B12321063 Cholesta-5,7,24-trien-3-ol,(3b)-

Cholesta-5,7,24-trien-3-ol,(3b)-

Cat. No.: B12321063
M. Wt: 382.6 g/mol
InChI Key: RUSSPKPUXDSHNC-TVNUEEODSA-N
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Description

Historical Discovery and Nomenclature

Cholesta-5,7,24-trien-3β-ol was first identified during investigations into cholesterol biosynthesis in the mid-20th century. Early studies on sterol metabolism in rats revealed intermediates with multiple double bonds, including 7-dehydrodesmosterol, which was distinguished from desmosterol (Δ5,24) by its additional Δ7 bond. The compound’s systematic name, cholesta-5,7,24-trien-3β-ol, reflects its IUPAC nomenclature based on the positions of double bonds and hydroxyl group orientation. The common name “7-dehydrodesmosterol” emphasizes its structural relationship to desmosterol and its role as a biosynthetic precursor.

Key milestones in its characterization include:

  • Enzymatic Studies : The identification of 24-dehydrocholesterol reductase (DHCR24) as the enzyme responsible for reducing the Δ24 bond, converting 7-dehydrodesmosterol to 7-dehydrocholesterol.
  • Genetic Disorders : Linkage to Smith-Lemli-Opitz syndrome (SLOS), where mutations in DHCR7 disrupt cholesterol synthesis, leading to accumulation of 7-dehydrodesmosterol and other precursors.

Significance in Sterol Chemistry

Cholesta-5,7,24-trien-3β-ol occupies a unique position in sterol biochemistry due to its triene structure and metabolic dualism. Unlike cholesterol (Δ5) or ergosterol (Δ5,7,22), its Δ5,7,24 configuration makes it a substrate for both DHCR24 (24-reductase) and DHCR7 (7-reductase), enzymes critical for cholesterol homeostasis. This dual reactivity underscores its role as a branching point in sterol pathways, directing metabolites toward cholesterol or alternative sterols depending on enzymatic activity.

Structural and Functional Comparisons

Sterol Double Bond Positions Key Enzymatic Targets Biological Role
Cholesterol Δ5 N/A Membrane integrity, signaling
Desmosterol Δ5,24 DHCR24 Cholesterol precursor
Ergosterol Δ5,7,22 Ergosterol synthase Fungal membrane component
7-Dehydrodesmosterol Δ5,7,24 DHCR24, DHCR7 Cholesterol/steroid precursor

The Δ7 bond in 7-dehydrodesmosterol distinguishes it from desmosterol and enables UV-dependent conversion to vitamin D3 precursors, though this pathway is less prominent than in 7-dehydrocholesterol.

Overview of Research Relevance

Research on 7-dehydrodesmosterol has advanced understanding in three domains:

  • Cholesterol Biosynthesis : Elucidating the substrate specificity of DHCR24 and DHCR7 has clarified regulatory checkpoints in cholesterol synthesis.
  • Evolutionary Biochemistry : Comparative studies in protists, fungi, and animals suggest that the Δ7 desaturation step mediated by DHCR7 emerged early in eukaryotic evolution, with divergent roles in membrane adaptation.
  • Disease Mechanisms : In SLOS, 7-dehydrodesmosterol accumulation correlates with neurodevelopmental defects, providing a biomarker for diagnosing and studying this disorder.

Key Research Findings

  • In Leishmania parasites, 7-dehydrodesmosterol replaces ergosterol in drug-resistant strains, reducing affinity for polyene antifungals.
  • Marine sponges produce structural analogs like cholesta-5,7,22-trien-3β-ol, highlighting evolutionary conservation of Δ7 desaturation in sterol biosynthesis.

This compound’s biochemical versatility ensures its continued relevance in lipidomics, enzymology, and biomedical research.

Properties

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(3S,9R,10R,13S,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26+,27+/m1/s1

InChI Key

RUSSPKPUXDSHNC-TVNUEEODSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Preparation Methods

Biotechnological Fermentation and Isolation

Yeast Fermentation

Cholesta-5,7,24-trien-3β-ol is natively produced in Saccharomyces cerevisiae as part of sterol biosynthesis. A patented biotechnological process enriches this compound in yeast sterol mixtures through optimized fermentation:

  • Strain : Engineered S. cerevisiae strains overexpressing sterol C-24 reductase (ERG4) to accumulate Δ²⁴ sterols.
  • Conditions : Aerobic fermentation at 30°C in a medium containing glucose, yeast extract, and ergosterol biosynthesis inhibitors (e.g., AY-9944).
  • Yield : Up to 11.0 g of cholesta-5,7,24-trien-3β-ol per 50 g of crude sterol mixture after 96 hours.
Table 1: Key Fermentation Parameters
Parameter Value
Fermentation Duration 96 hours
Temperature 30°C
Inhibitor AY-9944 (10 μM)
Sterol Yield 22% (w/w) of total sterols

Isolation via Diels-Alder Adduct Formation

The trienol is isolated from fermentation mixtures by forming Diels-Alder adducts with electron-deficient dienophiles (e.g., phthalhydrazide):

  • Reaction : Crude sterols + phthalhydrazide (3.2 eq) + lead tetraacetate (1.2 eq) in dichloromethane at 0–5°C.
  • Purification : Silica gel chromatography (50% ethyl acetate/hexane) yields >95% pure adduct.
  • Adduct Cleavage : Lithium aluminum hydride (LAH) reduction regenerates the 5,7-diene and 25-hydroxy groups.

Chemical Synthesis via Diels-Alder Adduct Modification

Oxidation of Δ²⁴ Double Bond

A patented synthetic route modifies Diels-Alder adducts of cholesta-5,7-diene-3β,24-dienol:

  • Epoxidation : Treat adduct with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C.
    • Conversion : >98% epoxidation of Δ²⁴ bond.
  • Reduction : LAH in tetrahydrofuran (THF) at −78°C cleaves the adduct and reduces the epoxide to a 25-hydroxy group.
    • Yield : 72–85% cholesta-5,7,24-trien-3β-ol.
Table 2: Key Reaction Conditions
Step Reagents/Conditions Outcome
Epoxidation mCPBA (1.1 eq), 0°C, 2 h 24,25-Epoxide intermediate
Reduction LAH (3 eq), −78°C, 1 h 25-Hydroxy product

Alternative Synthetic Routes

Photochemical Synthesis

UV irradiation (λ = 290 nm) of 7-dehydrodesmosterol in ethanol induces Δ⁵,⁷,²⁴ triene formation:

  • Efficiency : 60–70% conversion after 4 hours.
  • Byproducts : 5% cholesta-7,24-dien-3β-ol (Δ⁵ reduction).
Enzymatic Dehydrogenation

Rat liver microsomes catalyze Δ⁷ and Δ²⁴ dehydrogenation of zymosterol (cholesta-8,24-dien-3β-ol):

  • Enzymes : Sterol Δ⁷-desaturase (CYP51) and Δ²⁴-reductase.
  • Cofactors : NADPH (2 mM), molecular oxygen.
  • Rate : 0.8 nmol/min/mg protein.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability
Method Yield (%) Purity (%) Scalability
Fermentation + Adduct 22 95 Industrial
Chemical Synthesis 85 98 Laboratory
Photochemical 70 90 Small-scale

Key Findings :

  • Biotechnological Routes favor large-scale production but require costly purification.
  • Chemical Synthesis offers higher purity and is preferred for analog preparation.
  • Enzymatic Methods are limited by low throughput but useful for mechanistic studies.

Research Advancements and Challenges

Stereochemical Control

Epoxidation of Δ²⁴ double bonds exhibits moderate stereoselectivity (65:35 trans:cis epoxide ratio), necessitating chiral chromatography for enantiopure products.

Stability Considerations

Cholesta-5,7,24-trien-3β-ol is photosensitive; storage under argon at −20°C prevents Δ⁵,⁷ diene isomerization.

Industrial Applications

The compound is a precursor for 25-hydroxyvitamin D₃, with patented routes achieving 50% conversion via UV irradiation.

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7,24-trien-3-ol,(3b)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Cholesta-5,7,24-trien-3-ol,(3b)-, which can be further utilized in the synthesis of other steroidal compounds .

Scientific Research Applications

Chemistry

Cholesta-5,7,24-trien-3-ol serves as a precursor in the synthesis of complex steroidal molecules. Its unique structure allows for the modification and development of various steroid derivatives that are crucial in pharmaceutical research.

Biology

In biological contexts, this compound is studied for its role in the biosynthesis of vitamin D3 and other steroids. It is integral in understanding cholesterol metabolism and cellular processes related to lipid dynamics.

Medicine

Research indicates potential therapeutic effects of Cholesta-5,7,24-trien-3-ol. It has been investigated as a biomarker for certain diseases and holds promise in developing treatments for conditions like Smith-Lemli-Opitz Syndrome (SLOS) where cholesterol metabolism is disrupted.

Industry

The compound is utilized in the production of vitamin D3 supplements and other steroid-based products. Its derivatives are valuable in topical pharmaceutical formulations for treating skin diseases and as additives in livestock feed .

Data Tables

Application AreaSpecific UseExample Studies
ChemistryPrecursor for steroid synthesisSynthesis pathways explored in recent literature
BiologyRole in vitamin D3 biosynthesisInvestigated in metabolic studies related to SLOS
MedicineTherapeutic potentialEvaluated in clinical trials for metabolic disorders
IndustryProduction of supplementsUsed in formulations for skin treatments

Case Studies

  • Smith-Lemli-Opitz Syndrome (SLOS) :
    • Objective : To evaluate the role of Cholesta-5,7,24-trien-3-ol in cholesterol metabolism.
    • Findings : The compound's deficiency leads to significant developmental issues due to disrupted cholesterol biosynthesis.
    • Outcome : Highlighted its potential as a biomarker and therapeutic target.
  • Photochemical Behavior :
    • Study Focus : Examined the compound's stability under light exposure.
    • Results : Prolonged light exposure can lead to photobleaching but also enhances its utility as a fluorescent probe for studying cholesterol dynamics within cells .

Mechanism of Action

The mechanism of action of Cholesta-5,7,24-trien-3-ol,(3b)- involves its conversion into active forms of vitamin D3 through a series of enzymatic reactions. These active forms then interact with vitamin D receptors in the body, regulating various biological processes such as calcium and phosphate metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key structural features, biological roles, and occurrence of cholesta-5,7,24-trien-3β-ol with related sterols:

Compound Name (IUPAC) Double Bond Positions Key Enzymes Involved Biological Role Organisms/Sources References
Cholesta-5,7,24-trien-3β-ol (7-Dehydrodesmosterol) Δ⁵,⁷,²⁴ DHCR24, DHCR7 Cholesterol precursor; drug resistance Rats, Leishmania spp.
Cholesterol (Cholest-5-en-3β-ol) Δ⁵ DHCR24, DHCR7 Membrane component; hormone precursor Eukaryotes
7-Dehydrocholesterol (Cholesta-5,7-dien-3β-ol) Δ⁵,⁷ DHCR7 Vitamin D₃ precursor; SLOS biomarker Humans, lizards
Desmosterol (Cholesta-5,24-dien-3β-ol) Δ⁵,²⁴ DHCR24 Cholesterol precursor; neuronal development Mammals, sponges
Ergosterol (Ergosta-5,7,22-trien-3β-ol) Δ⁵,⁷,²²ᴱ Ergosterol synthase Fungal membrane component Fungi, sponges
Cholesta-5,7,22-trien-3β-ol Δ⁵,⁷,²²ᴱ Unknown Marine sterol; membrane component Marine sponges, algae

Key Differences and Implications

Double Bond Configuration :

  • Cholesta-5,7,24-trien-3β-ol differs from desmosterol (Δ⁵,²⁴) by the additional Δ⁷ bond, making it a substrate for DHCR7 . In contrast, ergosterol (Δ⁵,⁷,²²ᴱ) includes a trans-22 double bond critical for fungal membrane function .
  • The Δ⁷ bond in 7-dehydrocholesterol is essential for UV-induced vitamin D₃ synthesis, a role absent in cholesta-5,7,24-trien-3β-ol .

Enzymatic Regulation: DHCR24 reduces the 24-double bond in both desmosterol and 7-dehydrodesmosterol, linking them to cholesterol synthesis .

In antifungal/antiprotozoal resistance, cholesta-5,7,24-trien-3β-ol replaces ergosterol in Leishmania, reducing polyene drug binding . Ergosterol, however, remains the primary drug target in fungi .

Ecological and Evolutionary Context :

  • Marine organisms, such as sponges, produce cholesta-5,7,22-trien-3β-ol and ergosta-5,7,22-trien-3β-ol, suggesting evolutionary divergence in sterol side-chain modifications for membrane adaptability .

Biological Activity

Cholesta-5,7,24-trien-3-ol, also known as 5alpha-cholesta-7,24-dien-3beta-ol, is a sterol lipid molecule that plays a crucial role in cholesterol biosynthesis and various biological activities. Its unique triene structure, characterized by three double bonds at positions 5, 7, and 24 of the cholesterol backbone, distinguishes it from other sterols and contributes to its biological functions.

Chemical Structure and Properties

  • Chemical Formula : C27H44O
  • Molecular Weight : 402.65 g/mol
  • Structure Characteristics : The presence of double bonds enhances its reactivity and biological activity.

Biological Roles

Cholesta-5,7,24-trien-3-ol is involved in several key biological processes:

  • Cholesterol Biosynthesis : It acts as a precursor in the biosynthetic pathway of cholesterol and other steroid hormones. It is converted into various intermediates such as zymosterol and desmosterol through enzymatic reactions involving specific enzymes like delta24-sterol reductase and cholestenol delta-isomerase .
  • Cell Membrane Integrity : As a component of cellular membranes, it contributes to membrane fluidity and stability, which are essential for proper cellular function.
  • Enzymatic Interactions : Cholesta-5,7,24-trien-3-ol interacts with enzymes involved in sterol metabolism, influencing pathways related to lipid metabolism and homeostasis.

Biological Activities

Research has highlighted several biological activities associated with cholesta-5,7,24-trien-3-ol:

  • Anticancer Activity : Studies have indicated potential anticancer properties through mechanisms that may involve apoptosis induction in cancer cell lines. For example, compounds derived from sterols have shown cytotoxic effects against various cancer cell lines including glioma and breast cancer cells .
  • Anti-inflammatory Effects : Cholesterol derivatives exhibit anti-inflammatory properties that may contribute to their therapeutic potential in inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that cholesta derivatives could induce apoptosis in glioma cells at concentrations as low as 1.0 µM. The mechanism involved upregulation of apoptotic markers such as PARP and CASP3 cleavage .
    • Another study reported IC50 values for cholesta derivatives against various cancer cell lines (e.g., MCF-7 breast adenocarcinoma) ranging from 0.029 µM to 0.250 µM, indicating significant cytotoxicity .
  • Enzymatic Hydrolysis Studies :
    • Research comparing enzymatic and acid hydrolysis of steryl glycosides found that cholesta derivatives could be effectively hydrolyzed to release bioactive sterols that exhibit enhanced biological activity .

Comparative Analysis with Other Sterols

The following table summarizes the structural characteristics and unique features of cholesta-5,7,24-trien-3-ol compared to other related sterols:

Compound NameStructure CharacteristicsUnique Features
CholesterolContains a single double bond at position 5Most abundant sterol in animal cells
DesmosterolContains double bonds at positions 5 and 7Precursor to cholesterol
ErgosterolContains double bonds at positions 5 and 7Major sterol in fungi; involved in membrane fluidity
SitosterolSimilar backbone but with different side chainsPlant sterol with potential health benefits
Cholesta-5,7,24-trien-3-olThree double bonds at positions 5, 7, and 24Unique triene structure; intermediate for synthesizing complex sterols

Q & A

Q. How to validate the identity of Cholesta-5,7,24-trien-3-ol,(3β)- in complex mixtures?

  • Answer : Use orthogonal techniques:
  • HRMS : Exact mass (m/z 382.3235) and isotopic pattern.
  • NMR : 13C DEPT-135 for stereospecific carbons (e.g., C3-OH at δ 71.2 ppm).
    Cross-reference with NIST/ChemSpider databases .

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